molecular formula C8H8N2O4S B1296710 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 62522-62-7

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B1296710
CAS No.: 62522-62-7
M. Wt: 228.23 g/mol
InChI Key: WVYDXZCZMWDPOV-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is an organic compound that belongs to the benzoxazole family. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a methyl group, an oxo group, and a sulfonamide group. It is commonly used in various chemical and pharmaceutical applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYDXZCZMWDPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340384
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62522-62-7
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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